3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine
Description
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring two fused oxadiazole rings with amino substituents. This compound belongs to the 1,2,4-oxadiazole family, a class of materials extensively studied for energetic applications due to their high nitrogen content, thermal stability, and detonation performance . The amino groups on the 1,2,5-oxadiazole ring likely enhance hydrogen bonding, influencing crystal packing and sensitivity properties .
Properties
IUPAC Name |
4-(5-amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-2-1(8-12-9-2)3-7-4(6)11-10-3/h(H2,5,9)(H2,6,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKTGRIPAUKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). This reaction yields the desired compound after purification by flash column chromatography and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups yields nitro derivatives, while reduction of nitro groups yields amino derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the significant anticancer potential of oxadiazole derivatives, including 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine. The 1,3,4-oxadiazole scaffold is known for its ability to interact with various biological targets involved in cancer progression.
Case Studies
Several case studies have demonstrated the efficacy of oxadiazole derivatives:
- A study reported that a derivative exhibited a growth inhibition rate of over 95% against specific cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) .
- Another research highlighted a compound's effectiveness in inhibiting various human cancer cell lines with significant potency against breast and melanoma cancers .
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties. The structural features of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine contribute to its activity against a range of pathogens.
Mechanisms
The antimicrobial action is often attributed to:
- Disruption of Bacterial Cell Walls : Some derivatives interfere with the synthesis of bacterial cell walls.
- Inhibition of Metabolic Pathways : Compounds may inhibit key enzymes involved in bacterial metabolism .
Other Therapeutic Potentials
Beyond anticancer and antimicrobial applications, the compound demonstrates potential in other areas:
Anti-inflammatory Properties
Research indicates that certain oxadiazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Antidiabetic Effects
Some studies have suggested that oxadiazole compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine depends on its specific application. In the context of high-energy materials, the compound undergoes rapid decomposition, releasing a significant amount of energy. This process involves the cleavage of the oxadiazole rings and the formation of gaseous products such as nitrogen and carbon dioxide .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to the following analogs (Table 1):
Key Observations :
- Amino vs. Nitro Substitution: The amino group in the target compound reduces oxygen balance compared to nitro-containing analogs like LLM-201, likely lowering detonation performance but improving thermal stability .
Thermal and Detonation Performance
Thermal Stability :
Detonation Properties :
- Nitro-Containing Analogs : LLM-201 and LLM-192 achieve detonation velocities (D) >8,500 m/s and pressures (P) >30 GPa, driven by nitro groups improving oxygen balance .
- Amino-Substituted Compounds: Expected to have lower D (~7,500–8,000 m/s) due to reduced oxygen content but may exhibit lower sensitivity .
Physicochemical Properties
Notes:
- Amino groups reduce density and heat of formation compared to nitro analogs but improve melt-castability .
- BODN achieves superior melt-cast performance (Tm ~52°C) but suffers from low thermal stability .
Biological Activity
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine is , with a molecular weight of approximately 249.19 g/mol. The compound features two oxadiazole rings and an amino group, which are crucial for its biological activity.
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have demonstrated activity against various cancer cell lines. A study indicated that certain oxadiazole derivatives achieved IC50 values around 92.4 µM against a panel of eleven cancer cell lines including HeLa (human cervical carcinoma) and Caco-2 (human colon adenocarcinoma) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 92.4 |
| 2 | Caco-2 | 85.0 |
| 3 | MCF7 | 78.5 |
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. For instance, a derivative with a similar structure was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Antiparasitic Activity
The compound has shown potential as an antiparasitic agent. In vitro studies indicated that oxadiazole derivatives could inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship studies highlighted that modifications in the oxadiazole ring significantly influenced antiparasitic efficacy .
Table 2: Antiparasitic Activity
| Compound | EC50 (µM) | Target Organism |
|---|---|---|
| 1 | 0.263 | P. falciparum |
| 2 | 0.123 | P. falciparum |
The biological activities of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound shows inhibitory effects on various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and metabolic processes .
- Interference with Cellular Signaling : Some studies suggest that oxadiazoles may disrupt signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Certain oxadiazole derivatives have been noted to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
- Anticancer Study : A derivative was tested against multiple cancer cell lines and displayed promising results with a mean IC50 value indicating moderate cytotoxicity .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of oxadiazoles against common pathogens and found significant inhibition zones in agar diffusion tests .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves cyclization of hydrazides with nitriles or carboxylic acids to form oxadiazole rings, followed by functionalization via nucleophilic substitution or click chemistry. For example, and describe oxadiazole formation using cyclization reactions (e.g., hydrazide-carboxylic acid coupling) under reflux in solvents like ethanol or THF.
- Purity Control : Purification via column chromatography (silica gel, gradient elution) and recrystallization (solvents like methanol/water mixtures). Analytical validation using HPLC () and NMR () ensures ≥95% purity. Critical parameters include reaction time, temperature, and stoichiometric ratios of precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Key Techniques :
- NMR (¹H, ¹³C, 2D-COSY): Resolves aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.5–6.5 ppm). and highlight the use of DEPT-135 for distinguishing CH₂/NH₂ groups.
- FT-IR : Confirms oxadiazole rings (C=N stretching at 1600–1650 cm⁻¹) and amine N-H bending (1550–1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 223.0732 for C₆H₇N₅O₂).
- Cross-Validation : Combine data from multiple techniques to resolve ambiguities (e.g., overlapping peaks in NMR) .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Approach :
- Catalyst Screening : Use Pd/C or CuI for cross-coupling reactions ().
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates ().
- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes ().
- Yield Improvement : Pilot reactions with Design of Experiments (DoE) to identify critical factors (e.g., pH, reagent ratios) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).
- Resolution :
- Standardized Protocols : Follow CLSI guidelines for MIC testing ().
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorine vs. chlorine in ) to isolate electronic or steric influences.
- Statistical Analysis : Apply ANOVA to assess significance of variations (p < 0.05) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) with grid boxes centered on active sites ().
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Validation : Cross-reference docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ data. highlights fluorophenyl groups enhancing hydrophobic interactions in docking studies .
Q. What experimental designs are suitable for studying degradation pathways under environmental conditions?
- Design :
- Hydrolytic Stability : Expose compound to pH 3–10 buffers at 25–50°C; monitor via LC-MS for oxadiazole ring cleavage ().
- Photolysis : UV-Vis irradiation (254 nm) in aqueous/organic solvents to identify photoproducts (e.g., amine oxidation).
- Analytics : Use QSAR models to predict persistence and bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
